Oleyl palmitamide

Description

Properties

IUPAC Name |

N-[(Z)-octadec-9-enyl]hexadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67NO/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-35-34(36)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3,(H,35,36)/b18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRGZRVLZQSNHC-ZCXUNETKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

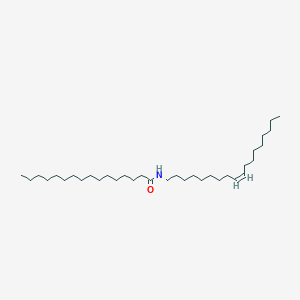

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCCCCC/C=C\CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H67NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893434 |

Source

|

| Record name | N-Oleylpalmitic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals |

Source

|

| Record name | Hexadecanamide, N-(9Z)-9-octadecen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16260-09-6 |

Source

|

| Record name | Oleylpalmitamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16260-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanamide, N-9-octadecenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016260096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanamide, N-(9Z)-9-octadecen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Oleylpalmitic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-octadec-9-enylhexadecan-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEYL PALMITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD20CXT2D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Endogenous Function of Oleyl Palmitamide in Mammals: A Technical Guide for Researchers

Disclaimer: Current scientific literature does not support the classification of oleyl palmitamide (N-(9Z-octadecenyl)hexadecanamide) as an endogenous signaling molecule in mammals. Its presence as a naturally occurring compound with a defined physiological role has not been established. This guide, therefore, focuses on the well-documented endogenous functions of structurally related fatty acid amides (FAAs), namely primary fatty acid amides (e.g., oleamide and palmitamide) and N-acylethanolamines (e.g., oleoylethanolamide and palmitoylethanolamide). This information provides a crucial framework for understanding lipid amide signaling and a potential starting point for investigating novel, related compounds.

Introduction to Fatty Acid Amides

Fatty acid amides are a class of lipid signaling molecules that play diverse roles in mammalian physiology. They are broadly categorized into primary amides (R-CO-NH2) and N-acylated amines, which include the well-studied N-acylethanolamines (NAEs). These molecules are typically synthesized "on-demand" from membrane lipid precursors and are involved in regulating processes such as sleep, pain, inflammation, and energy metabolism. Their activity is terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH).

While oleyl palmitamide is a secondary amide, its constituent parts—an oleyl group (from oleic acid) and a palmitoyl group (from palmitic acid)—are fundamental components of the most studied endogenous FAAs.

Biosynthesis and Degradation of Related Endogenous Fatty Acid Amides

The metabolic pathways for FAAs are crucial for controlling their signaling activity. The primary routes for the synthesis and degradation of NAEs and primary FAAs are outlined below.

Biosynthesis of N-Acylethanolamines (NAEs)

The most accepted pathway for NAE biosynthesis involves the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE), a membrane phospholipid.

Biosynthesis of Primary Fatty Acid Amides

The biosynthesis of primary FAAs like oleamide is less definitively established. Two primary pathways have been proposed.

Degradation of Fatty Acid Amides

The primary enzyme responsible for the hydrolysis and inactivation of both NAEs and primary FAAs is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase located on the endoplasmic reticulum. A second enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also hydrolyzes NAEs, particularly PEA, in the lysosome.

Physiological Roles and Signaling Pathways

Oleamide (cis-9-Octadecenamide)

Identified as a sleep-inducing substance, oleamide accumulates in the cerebrospinal fluid during sleep deprivation.[1] Its effects are pleiotropic, involving multiple receptor systems.

-

Cannabinoid Receptors: Oleamide is a full agonist of the CB1 cannabinoid receptor, though with lower affinity than endocannabinoids like anandamide. This interaction contributes to its sedative and analgesic effects.

-

Serotonin Receptors: It potentiates the effects of serotonin at 5-HT1A and 5-HT2A/2C receptors and directly activates 5-HT7 receptors, which may also play a role in sleep regulation.

-

GABA-A Receptors: Oleamide enhances the action of GABA at GABA-A receptors, similar to the effects of benzodiazepines and barbiturates.

-

Gap Junctions: It inhibits gap junction communication, a function that may be relevant in apoptosis.[1]

Oleoylethanolamide (OEA)

OEA is primarily known as a regulator of satiety and energy homeostasis. It is synthesized in the small intestine in response to fat intake.

-

PPAR-α Activation: OEA does not bind to cannabinoid receptors but is a high-affinity agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2] Activation of PPAR-α in enterocytes initiates signals that are relayed to the brain via vagal sensory fibers, promoting a feeling of fullness.

-

Lipid Metabolism: Through PPAR-α, OEA stimulates the expression of genes involved in fatty acid uptake and oxidation, such as CD36 and fatty acid transport proteins.[2]

-

TRPV1 Activation: OEA can also activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation.

References

An In-depth Technical Guide to the Putative Biosynthesis of Oleyl Palmitamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl palmitamide is a lipid amide whose biological synthesis is not yet fully elucidated. This technical guide consolidates the current understanding of related fatty acid amide biosynthesis to propose a putative pathway for oleyl palmitamide formation. Drawing parallels from the synthesis of N-acylethanolamines (NAEs) and other N-acyl amides, we outline a potential multi-step enzymatic process. This document provides hypothesized enzymatic reactions, key enzyme classes that may be involved, and detailed experimental protocols to investigate this proposed pathway. Quantitative data from analogous reactions are presented to serve as a benchmark for future studies. The guide is intended to be a foundational resource for researchers aiming to unravel the specific metabolic route to oleyl palmitamide and to explore its potential physiological roles and therapeutic applications.

Introduction

Fatty acid amides are a diverse class of lipid signaling molecules involved in various physiological processes, including neurotransmission, inflammation, and energy homeostasis. While the biosynthesis of prominent members like the endocannabinoid anandamide (N-arachidonoylethanolamine) and the sleep-inducing lipid oleamide has been the subject of considerable research, the specific pathways for many other long-chain fatty acid amides, such as oleyl palmitamide, remain undefined. Oleyl palmitamide, composed of an oleic acid acyl group and a palmitic acid-derived amide headgroup, represents a molecule of interest at the intersection of lipid metabolism and signaling. Understanding its biosynthesis is crucial for elucidating its potential biological functions and for the development of novel therapeutic strategies targeting this pathway.

This guide synthesizes the available literature on the biosynthesis of structurally related N-acyl amides to propose a plausible pathway for oleyl palmitamide. We will delve into the potential enzymatic steps, present quantitative data from analogous reactions, and provide detailed experimental protocols for researchers to test these hypotheses.

Proposed Biosynthesis Pathway of Oleyl Palmitamide

The biosynthesis of oleyl palmitamide is hypothesized to occur through a multi-step pathway originating from precursor lipids. The proposed pathway is primarily based on the well-characterized biosynthesis of N-acylethanolamines (NAEs).

The central steps are proposed as follows:

-

Formation of a Precursor N-Acylphosphatidylethanolamine (NAPE): The pathway is initiated by the transfer of an oleoyl group from a donor phospholipid, such as phosphatidylcholine (PC), to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by a calcium-dependent N-acyltransferase (Ca-NAT), also identified as PLA2G4E. The product of this reaction is N-oleoyl-phosphatidylethanolamine (NOPE).

-

Generation of N-Oleylethanolamine (OEA): The newly formed NOPE is then hydrolyzed to release the N-acylethanolamine, N-oleylethanolamine (OEA). This step can be catalyzed by several enzymes, with N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) being a key player.[1][2] Alternative pathways for OEA formation from NOPE also exist.

-

Conversion to Oleyl Palmitamide: This is the most speculative step in the pathway. We propose that OEA undergoes a subsequent modification where the ethanolamine headgroup is replaced or modified to form a palmitamide. This could potentially occur through a transamidation reaction or a series of oxidative and amidation steps. Alternatively, an N-acyltransferase could directly condense oleoyl-CoA with a palmitamide precursor, though the identity of such a precursor is unknown.

Mandatory Visualization: Proposed Biosynthesis Pathway

Quantitative Data from Analogous Reactions

Direct quantitative data for oleyl palmitamide biosynthesis is not available. The following table summarizes kinetic data for key enzymes in the related N-acylethanolamine biosynthetic pathway. These values can serve as a reference for designing and interpreting experiments on oleyl palmitamide synthesis.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism/Cell | Reference |

| NAPE-PLD | N-palmitoyl-PE | N-palmitoylethanolamine | 15 | 1.2 | Rat Brain | Okamoto et al., 2004 |

| N-oleoyl-PE | N-oleoylethanolamine | 12 | 1.5 | Rat Brain | Okamoto et al., 2004 | |

| FAAH | Anandamide | Arachidonic Acid + Ethanolamine | 5-10 | 100-200 | Rat Brain | Cravatt et al., 1996 |

| Oleoylethanolamide | Oleic Acid + Ethanolamine | 12 | ~150 | Rat Liver | Schmid et al., 1999 | |

| N-Acyltransferase | Arachidonoyl-CoA + Glycine | N-arachidonoylglycine | 2.5 (Arachidonoyl-CoA), 1200 (Glycine) | 0.5 | Mouse N18TG2 Cells | Jeffries et al., 2016 |

Experimental Protocols

Investigating the proposed biosynthesis of oleyl palmitamide requires robust experimental methodologies. Below are detailed protocols for key experiments, adapted from established methods for related lipid amides.

Measurement of N-Acyltransferase Activity

This protocol is adapted from methods used to measure N-acetyltransferase activity and can be modified to detect the formation of a putative N-oleoyl-palmitamide precursor.

Objective: To determine the enzymatic activity of a putative N-acyltransferase that synthesizes an oleyl palmitamide precursor.

Materials:

-

Cell or tissue lysate

-

Oleoyl-CoA (substrate)

-

A putative palmitamide-containing substrate (e.g., palmitoylamine, if commercially available, or a related amine)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Stopping solution (e.g., 1 M perchloric acid or ice-cold acetonitrile)

-

HPLC system with a C18 column

-

Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

-

Mass spectrometer for product identification and quantification

Procedure:

-

Prepare cell or tissue lysates by homogenization in a suitable buffer, followed by centrifugation to obtain the desired cellular fraction (e.g., cytosol or microsomes).

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

Set up the enzymatic reaction in a microcentrifuge tube:

-

50 µL of cell/tissue lysate (containing a defined amount of protein, e.g., 50-100 µg)

-

10 µL of oleoyl-CoA solution (to a final concentration of 10-50 µM)

-

10 µL of the amine substrate solution (to a final concentration of 100-500 µM)

-

Reaction buffer to a final volume of 100 µL.

-

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 100 µL of the stopping solution.

-

Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Inject a defined volume of the supernatant onto the HPLC-MS system.

-

Separate the components using a suitable gradient on the C18 column.

-

Monitor for the formation of the expected oleyl palmitamide product by mass spectrometry, using its calculated mass-to-charge ratio (m/z).

-

Quantify the product by comparing its peak area to a standard curve generated with a synthesized oleyl palmitamide standard.

-

Calculate the specific activity as nmol of product formed per minute per mg of protein.

Mandatory Visualization: Experimental Workflow

Conclusion and Future Directions

The biosynthesis of oleyl palmitamide remains an unexplored area of lipid metabolism. The putative pathway presented in this guide, based on the known synthesis of other fatty acid amides, provides a solid foundation for future research. The key to unraveling this pathway will be the identification and characterization of the specific enzymes responsible for the final amidation step.

Future research should focus on:

-

Enzyme Discovery: Utilizing proteomic and genomic approaches to identify candidate N-acyltransferases or other enzymes capable of synthesizing oleyl palmitamide.

-

Metabolic Profiling: Using advanced mass spectrometry techniques to trace the metabolic fate of labeled precursors (e.g., deuterated oleic acid or palmitic acid) in cell culture and animal models.

-

Functional Studies: Once candidate enzymes are identified, gene knockout or knockdown experiments can be employed to confirm their role in oleyl palmitamide biosynthesis.

-

Physiological Relevance: Investigating the biological contexts in which oleyl palmitamide levels are regulated and elucidating its downstream signaling targets and physiological effects.

This technical guide serves as a starting point for the scientific community to embark on the exciting journey of discovering the oleyl palmitamide biosynthesis pathway and its significance in health and disease.

References

The Endogenous Enigma: A Technical Guide to the Natural Occurrence and Analysis of Oleyl Palmitamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide delves into the current understanding of oleyl palmitamide, a long-chain N-acylethanolamine, with a specific focus on its natural sources, occurrence, and the methodologies pertinent to its study. It has become increasingly apparent that fatty acid amides (FAAs) represent a crucial class of lipid signaling molecules, involved in a myriad of physiological processes. While significant research has been dedicated to congeners such as anandamide and oleoylethanolamide, oleyl palmitamide remains a comparatively enigmatic molecule. This document aims to provide a comprehensive overview of the existing knowledge, highlight critical knowledge gaps, and furnish researchers with the foundational information necessary to explore the potential biological significance of this compound. It is imperative to note at the outset that direct, quantitative evidence for the natural occurrence of oleyl palmitamide in specific biological matrices is exceptionally scarce in the current scientific literature. Consequently, this guide will extrapolate from the broader understanding of fatty acid amide biosynthesis and analysis, providing a theoretical framework and practical guidance for future investigations into this promising, yet understudied, lipid mediator.

Introduction to Oleyl Palmitamide and the Fatty Acid Amide Family

Oleyl palmitamide belongs to the family of primary fatty acid amides (PFAMs), a class of endogenous lipids characterized by a fatty acid linked to an ethanolamine moiety via an amide bond. These molecules are recognized as important signaling lipids in both central and peripheral tissues of animals and have also been identified in plants.[1] Their biological activities are diverse, ranging from regulation of inflammation and pain to influences on appetite and sleep.

The discovery of anandamide as an endogenous ligand for cannabinoid receptors spurred significant interest in the broader family of FAAs. While oleyl palmitamide's precise biological functions are yet to be fully elucidated, its structural similarity to other well-characterized FAAs suggests it may play a role in similar physiological pathways.

Natural Sources and Occurrence: A Knowledge Gap

This lack of data presents both a challenge and an opportunity for researchers. It underscores a critical gap in our understanding of the "lipidome" and invites targeted analytical studies to investigate the presence and potential physiological relevance of oleyl palmitamide in various biological systems.

Hypothetical Biosynthesis and Metabolism of Oleyl Palmitamide

In the absence of direct evidence, the biosynthetic and metabolic pathways of oleyl palmitamide can be postulated based on the well-established routes for other N-acylethanolamines.

Hypothetical Biosynthesis Pathway

The primary route for the synthesis of N-acylethanolamines involves the transfer of a fatty acyl chain from a phospholipid to phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase. Subsequently, NAPE is cleaved by a NAPE-specific phospholipase D (NAPE-PLD) to yield the corresponding N-acylethanolamine and phosphatidic acid.

In the context of oleyl palmitamide, this would involve the transfer of a palmitoyl group to the amino head group of oleoyl-phosphatidylethanolamine.

Hypothetical Metabolic Degradation

The primary enzyme responsible for the degradation of N-acylethanolamines is Fatty Acid Amide Hydrolase (FAAH). This enzyme catalyzes the hydrolysis of the amide bond, releasing the constituent fatty acid and ethanolamine. It is highly probable that oleyl palmitamide would also serve as a substrate for FAAH, leading to its breakdown into palmitic acid and oleoylethanolamine.

Methodologies for the Study of Oleyl Palmitamide

Given the lack of specific protocols for oleyl palmitamide, this section outlines general methodologies for the extraction, identification, and quantification of fatty acid amides from biological samples. These can be adapted and optimized for the specific investigation of oleyl palmitamide.

Extraction of Lipids from Biological Matrices

A common and effective method for the extraction of total lipids from biological tissues is the Bligh-Dyer method or variations thereof.

Experimental Protocol: Modified Bligh-Dyer Lipid Extraction

-

Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v). For robust quantification, an appropriate internal standard (e.g., a deuterated analog of oleyl palmitamide) should be added at the beginning of the extraction process.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

-

Centrifugation: Centrifuge the mixture to facilitate phase separation.

-

Collection: Collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., methanol or acetonitrile).

Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of fatty acid amides.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatographic Separation: Employ a reverse-phase C18 column for the separation of the lipid extract. A gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typically used.

-

Mass Spectrometric Detection: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification: For quantification, use multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule [M+H]+ of oleyl palmitamide) and a specific product ion generated through collision-induced dissociation.

-

Standard Curve: Generate a standard curve using synthetic oleyl palmitamide of known concentrations to enable absolute quantification.

Potential Signaling Pathways

The signaling pathways of oleyl palmitamide are currently unknown. However, based on the actions of structurally related fatty acid amides, several potential targets and mechanisms can be hypothesized:

-

Cannabinoid Receptors (CB1 and CB2): While likely a weak ligand, potential interactions with cannabinoid receptors cannot be ruled out.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Other N-acylethanolamines are known to activate PPARs, particularly PPARα.

-

Transient Receptor Potential (TRP) Channels: Certain fatty acid amides modulate the activity of TRP channels, which are involved in sensory perception.

-

"Entourage Effect": Oleyl palmitamide could potentially modulate the activity of other endocannabinoids by competing for metabolizing enzymes like FAAH, thereby increasing their endogenous levels.

Future Directions and Conclusion

The study of oleyl palmitamide is in its infancy. The current lack of data on its natural occurrence represents a significant opportunity for discovery. Future research should focus on:

-

Targeted Lipidomics: Employing sensitive and specific LC-MS methods to screen for the presence of oleyl palmitamide in a wide range of biological tissues from different species.

-

Enzymatic Studies: Characterizing the enzymes involved in its biosynthesis and degradation.

-

Pharmacological Profiling: Investigating the interaction of synthetic oleyl palmitamide with known and novel biological targets to elucidate its physiological functions.

References

An In-depth Technical Guide to Oleyl Palmitamide (CAS: 16260-09-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl palmitamide (CAS: 16260-09-6), a secondary fatty acid amide, is a lipophilic molecule with emerging interest in various industrial and research applications. This document provides a comprehensive technical overview of oleyl palmitamide, including its chemical and physical properties, synthesis, and analytical methodologies. While direct biological studies on oleyl palmitamide are limited, this guide also explores the potential biological significance by drawing parallels with closely related and well-studied fatty acid amides. This paper aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the properties and potential applications of oleyl palmitamide.

Chemical and Physical Properties

Oleyl palmitamide, with the IUPAC name N-[(9Z)-octadec-9-en-1-yl]hexadecanamide, is a molecule combining palmitic acid and oleylamine.[1] Its lipophilic nature is evident from its high calculated XLogP3 value of 14.8.[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 16260-09-6 | [2] |

| Molecular Formula | C₃₄H₆₇NO | [2][] |

| Molecular Weight | 505.90 g/mol | [] |

| IUPAC Name | N-[(9Z)-octadec-9-en-1-yl]hexadecanamide | [1] |

| Synonyms | (Z)-N-octadec-9-enylhexadecan-1-amide, OLEYL PALMITAMIDE, Kemamide P-181 | [1][2] |

| Physical Description | Dry Powder; Pellets or Large Crystals | [1] |

| Boiling Point | 618.6 °C at 760 mmHg | [2] |

| Flash Point | 385.4 °C | [2] |

| Density | 0.858 ± 0.06 g/cm³ | [2] |

| XLogP3 | 14.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 30 | [4] |

Synthesis of Oleyl Palmitamide

A patented method for the synthesis of oleyl palmitamide involves the direct amidation of palmitic acid with oleyl primary amine.[5] This one-step synthesis is designed to be environmentally friendly and suitable for industrial-scale production.[5]

Experimental Protocol: Catalyst-Assisted Synthesis

This protocol is adapted from a patented method for the preparation of oleyl palmitamide.[5]

Materials:

-

Palmitic acid

-

Oleyl primary amine

-

Catalyst (e.g., Trisodium phosphate, metatitanic acid, and chromatographic silica gel composite)[5]

-

Reaction kettle with vacuum and heating capabilities

Procedure:

-

Charge the reaction kettle with oleyl primary amine and palmitic acid in a weight ratio of 1: (0.9-0.98).[5]

-

Add the catalyst to the reaction mixture.

-

Evacuate the reaction kettle.

-

Heat the mixture to 110-130 °C.[5]

-

Maintain the reaction under these conditions until completion, which is indicated by the cessation of water formation.

-

The product, oleyl palmitamide, is obtained with a reported yield of over 95.3%.[5]

Synthesis of Oleyl Palmitamide.

Analytical Methodology

Experimental Protocol: Quantification by HPLC-MS

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid

-

Internal standard (e.g., a deuterated analog of oleyl palmitamide)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample, add 200 µL of ice-cold ACN containing the internal standard.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC-MS Analysis:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and ACN with 0.1% formic acid (Solvent B).

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, monitoring for the specific m/z transitions of oleyl palmitamide and the internal standard.

-

Workflow for Quantification of Oleyl Palmitamide.

Biological Significance and Potential Signaling Pathways

Direct research into the biological activity and signaling pathways of oleyl palmitamide is currently lacking in published literature. However, its structural similarity to other well-characterized fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), suggests that it may possess analogous biological functions. These N-acyl amides are a class of endogenous lipid signaling molecules involved in a variety of physiological processes.

Fatty acid amides are known to interact with several cellular targets, including peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptors (GPCRs). The general mechanism of action for many fatty acid amides involves their biosynthesis from membrane phospholipids, followed by their release from the cell and interaction with specific receptors on target cells. This interaction can trigger a cascade of intracellular signaling events, ultimately leading to a physiological response.

Below is a generalized signaling pathway that is hypothesized for fatty acid amides, which could potentially be relevant for oleyl palmitamide.

Generalized Signaling Pathway for Fatty Acid Amides.

Applications and Future Directions

Currently, the primary documented uses of oleyl palmitamide are in the cosmetics industry as an opacifying and viscosity-controlling agent and in industrial applications as a lubricant and dispersing agent.[1][7]

The structural analogy to bioactive fatty acid amides suggests that oleyl palmitamide could be a candidate for investigation in drug development. Future research should focus on elucidating its specific biological targets and mechanisms of action. Investigating its potential anti-inflammatory, analgesic, or metabolic effects would be a logical starting point, given the known activities of related compounds. Furthermore, the development and validation of specific analytical methods will be crucial for pharmacokinetic and pharmacodynamic studies.

Conclusion

Oleyl palmitamide is a fatty acid amide with well-defined chemical and physical properties and established industrial applications. While its biological role remains largely unexplored, the wealth of knowledge on related N-acyl amides provides a strong rationale for further investigation into its potential as a bioactive molecule. This technical guide serves as a comprehensive resource to facilitate and encourage future research into the synthesis, analysis, and biological functions of oleyl palmitamide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Structure property relationships of N-acylsulfonamides and related bioisosteres. | Semantic Scholar [semanticscholar.org]

- 6. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

An In-Depth Technical Guide to N-Oleyl Palmitamide: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleyl palmitamide is a fatty acid amide that is structurally related to the endocannabinoid anandamide. This document provides a comprehensive overview of its physical, chemical, and potential biological properties, intended to serve as a technical guide for researchers and professionals in drug development. The information compiled herein is based on publicly available data and predictive models, highlighting the need for further experimental validation. This guide includes a summary of its physicochemical characteristics, predicted spectroscopic data, a proposed synthesis protocol, and an exploration of its potential signaling pathways, primarily focusing on its inferred role as a Fatty Acid Amide Hydrolase (FAAH) inhibitor and a peroxisome proliferator-activated receptor alpha (PPARα) agonist.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of N-Oleyl Palmitamide

| Property | Value | Source |

| Molecular Formula | C₃₄H₆₇NO | PubChem |

| Molecular Weight | 505.9 g/mol | PubChem[1] |

| CAS Number | 16260-09-6 | Alfa Chemistry[2] |

| Appearance | Solid (predicted) | Alfa Chemistry[2] |

| Melting Point | Not available | |

| Boiling Point | 618.6 °C (predicted) | LookChem[3] |

| Density | 0.858 g/cm³ (predicted) | LookChem[3] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Insoluble in water. | Inferred from structural similarity to other lipids. |

| XLogP3-AA | 14.8 | PubChem[1] |

| Stability | Stable under normal conditions. The presence of a carbon-carbon double bond allows for oxidation and reduction reactions. The amide linkage can be susceptible to hydrolysis under strong acidic or basic conditions. | BenchChem |

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for N-oleyl palmitamide are not widely published. However, based on its chemical structure, the following characteristic signals can be predicted for its NMR, IR, and Mass spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of N-oleyl palmitamide is expected to be complex due to the long aliphatic chains. Key predicted chemical shifts (δ) in ppm relative to TMS are:

-

~5.34 ppm (t, 2H): Protons of the cis-double bond (-CH=CH-).

-

~3.17 ppm (q, 2H): Protons of the methylene group adjacent to the amide nitrogen (-NH-CH ₂-).

-

~2.15 ppm (t, 2H): Protons of the methylene group adjacent to the carbonyl group (-CH ₂-CO-).

-

~2.01 ppm (m, 4H): Methylene protons adjacent to the double bond.

-

~1.25 ppm (br s, large integral): Overlapping signals of the numerous methylene groups in the palmitoyl and oleyl chains.

-

~0.88 ppm (t, 6H): Terminal methyl protons of both alkyl chains.

-

Amide proton (-NH-): Broad signal, chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the double bond carbons, and the various methylene and methyl carbons.

-

~173 ppm: Carbonyl carbon (C=O).

-

~130 ppm: Carbons of the double bond (-C=C-).

-

~39 ppm: Methylene carbon adjacent to the amide nitrogen.

-

~36 ppm: Methylene carbon adjacent to the carbonyl group.

-

~22-32 ppm: Methylene carbons of the aliphatic chains.

-

~14 ppm: Terminal methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the amide functional group and the long alkyl chains.

-

~3300 cm⁻¹ (N-H stretch): Amide N-H stretching vibration.

-

~3005 cm⁻¹ (=C-H stretch): C-H stretching of the alkene.

-

~2920 and 2850 cm⁻¹ (C-H stretch): Asymmetric and symmetric stretching of methylene groups.

-

~1640 cm⁻¹ (C=O stretch, Amide I band): Carbonyl stretching of the secondary amide.

-

~1550 cm⁻¹ (N-H bend, Amide II band): N-H bending vibration.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry would likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) would be observed at m/z 505.9. Common fragmentation patterns for long-chain amides would involve cleavage of the C-N bond and fragmentation of the alkyl chains.

Experimental Protocols

Synthesis of N-Oleyl Palmitamide

Methodology: Direct Amidation

This protocol describes the synthesis of N-oleyl palmitamide from palmitic acid and oleylamine.

Materials:

-

Palmitic acid

-

Oleylamine

-

Toluene (or another suitable solvent)

-

p-Toluenesulfonic acid (catalyst, optional)

-

Dean-Stark apparatus

-

Reaction flask, condenser, heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of palmitic acid and oleylamine in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (optional, to increase the reaction rate).

-

Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the pure N-oleyl palmitamide.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of N-oleyl palmitamide.

Biological Activity and Signaling Pathways

The biological activity of N-oleyl palmitamide is not extensively studied; however, based on its structural similarity to other endogenous fatty acid amides, its primary mechanism of action is hypothesized to involve the modulation of the endocannabinoid system and activation of nuclear receptors.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other bioactive fatty acid amides. By inhibiting FAAH, the levels of these signaling lipids are elevated, leading to enhanced downstream effects. It is plausible that N-oleyl palmitamide acts as an inhibitor of FAAH.[4]

Signaling Pathway: FAAH Inhibition

Caption: Proposed mechanism of FAAH inhibition by N-oleyl palmitamide.

Experimental Protocol: FAAH Inhibition Assay (In Vitro)

Methodology: This protocol outlines a general procedure for assessing the inhibitory potential of N-oleyl palmitamide on FAAH activity using a commercially available FAAH inhibitor screening assay kit.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH substrate (e.g., a fluorogenic substrate)

-

Assay buffer

-

N-oleyl palmitamide (test compound)

-

Known FAAH inhibitor (positive control, e.g., URB597)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of N-oleyl palmitamide in the assay buffer.

-

In a 96-well plate, add the FAAH enzyme to each well.

-

Add the different concentrations of N-oleyl palmitamide or the positive control to the respective wells. Include a vehicle control (buffer only).

-

Pre-incubate the plate at a specified temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Measure the fluorescence intensity at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value of N-oleyl palmitamide by plotting the percentage of FAAH inhibition against the logarithm of the inhibitor concentration.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Structurally similar molecules to N-oleyl palmitamide, such as oleoylethanolamide (OEA), are known agonists of PPARα. Therefore, it is hypothesized that N-oleyl palmitamide may also activate this receptor.

Signaling Pathway: PPARα Activation

Caption: Hypothesized PPARα activation pathway by N-oleyl palmitamide.

Experimental Protocol: PPARα Activation Assay (Cell-Based)

Methodology: This protocol describes a reporter gene assay to determine if N-oleyl palmitamide can activate PPARα in a cellular context.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T)

-

Expression plasmid for human PPARα

-

Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

N-oleyl palmitamide (test compound)

-

Known PPARα agonist (positive control, e.g., GW7647)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the mammalian cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After transfection, plate the cells in a 96-well plate and allow them to recover.

-

Treat the cells with various concentrations of N-oleyl palmitamide or the positive control. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

-

Calculate the fold activation of PPARα for each concentration of the test compound relative to the vehicle control.

-

Determine the EC₅₀ value of N-oleyl palmitamide by plotting the fold activation against the logarithm of the compound concentration.

Conclusion

N-oleyl palmitamide is a fatty acid amide with potential biological activities related to the endocannabinoid system and nuclear receptor signaling. This technical guide has summarized its known and predicted physicochemical properties and has outlined detailed experimental protocols for its synthesis and for the investigation of its hypothesized biological targets, FAAH and PPARα. The provided information serves as a foundational resource for researchers and scientists in drug development, emphasizing the need for further experimental studies to validate these predictions and fully elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide on the Potential Therapeutic Effects of Oleyl Palmitamide and its Analogue, Palmitoylethanolamide (PEA)

Disclaimer: Direct research on the therapeutic effects of Oleyl Palmitamide is largely unavailable in current scientific literature. This document provides a detailed overview of the extensively studied, structurally related fatty acid amide, Palmitoylethanolamide (PEA), as a proxy to understand the potential therapeutic avenues for this class of molecules. All experimental data, mechanisms, and pathways described herein pertain to PEA.

Introduction to Fatty Acid Amides

Oleyl palmitamide belongs to the family of fatty acid amides (FAAs), a class of endogenous lipid signaling molecules. FAAs, such as the well-known endocannabinoid anandamide and the anti-inflammatory agent Palmitoylethanolamide (PEA), are involved in a wide array of physiological processes, including pain, inflammation, and neuroprotection. They are typically synthesized "on-demand" from membrane phospholipids and are degraded by specific enzymes, such as Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). While oleyl palmitamide itself is primarily documented for its use in industrial applications as a slip agent and lubricant, its structural similarity to PEA—both being amides of fatty acids—suggests a potential for biological activity that warrants investigation. This guide will focus on the known therapeutic effects and mechanisms of PEA to provide a comprehensive framework for researchers.

Core Therapeutic Mechanisms of Palmitoylethanolamide (PEA)

PEA exerts its analgesic and anti-inflammatory effects not through direct activation of classical cannabinoid receptors (CB1 and CB2), but via a multi-target mechanism.[[“]][2] The primary modes of action are:

-

Direct Receptor Activation: PEA is a direct agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[3][4] Activation of PPAR-α is central to PEA's ability to modulate inflammatory gene expression and reduce pain.[3][5] PEA also directly engages the orphan G-protein coupled receptor 55 (GPR55).[6][7][8]

-

Indirect Endocannabinoid System Modulation (Entourage Effect): PEA enhances the activity of other endocannabinoids, like anandamide (AEA), by inhibiting the expression and activity of their primary degrading enzyme, FAAH.[6][9][10] This leads to higher local concentrations of AEA, thereby potentiating its effects on CB1, CB2, and TRPV1 receptors.[6][11]

-

Metabolic Regulation: The biological activity of PEA is terminated by two main enzymes: FAAH and, preferentially, N-acylethanolamine acid amidase (NAAA), which hydrolyzes PEA into palmitic acid and ethanolamine.[5][11][12] Inhibition of NAAA is a key strategy to elevate endogenous PEA levels and prolong its therapeutic actions.[5][13][14]

Signaling Pathways

The therapeutic effects of PEA are mediated by several interconnected signaling pathways. The diagrams below, generated using the DOT language, illustrate these key mechanisms.

Caption: Biosynthesis, degradation, and molecular targets of PEA.

Caption: PEA-mediated PPAR-α signaling pathway.

References

- 1. Does PEA interact with CB1 and CB2 receptors? - Consensus [consensus.app]

- 2. resynate.com [resynate.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. mdpi.com [mdpi.com]

- 5. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]

- 6. metagenicsinstitute.com [metagenicsinstitute.com]

- 7. Palmitoylethanolamide Modulates GPR55 Receptor Signaling in the Ventral Hippocampus to Regulate Mesolimbic Dopamine Activity, Social Interaction, and Memory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palmitoylethanolamide Modulates GPR55 Receptor Signaling in the Ventral Hippocampus to Regulate Mesolimbic Dopamine Activity, Social Interaction, and Memory Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pnas.org [pnas.org]

- 14. N-Acylethanolamine-hydrolyzing acid amidase inhibition increases colon N-palmitoylethanolamine levels and counteracts murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fatty Acid Amide Hydrolase (FAAH) and its Interaction with Oleyl Palmitamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the regulation of the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter anandamide and other bioactive fatty acid amides. Its role in terminating endocannabinoid signaling has made it a significant target for therapeutic intervention in a range of conditions, including pain, anxiety, and inflammatory disorders. This technical guide provides a comprehensive overview of FAAH, its function, and its interaction with fatty acid amides, with a specific focus on oleyl palmitamide. While direct quantitative data on the inhibitory potency of oleyl palmitamide against FAAH is not extensively documented in publicly available literature, this guide outlines the established experimental protocols necessary to determine such parameters. Furthermore, it details the signaling pathways governed by FAAH and presents a framework for investigating the potential modulatory effects of oleyl palmitamide.

Introduction to Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a member of the serine hydrolase superfamily of enzymes.[1][2] It is an integral membrane protein that plays a crucial role in the catabolism of a class of bioactive lipids known as N-acylethanolamines (NAEs).[3] The most well-characterized substrate for FAAH is N-arachidonoylethanolamine, more commonly known as anandamide, an endogenous cannabinoid that binds to and activates cannabinoid receptors (CB1 and CB2).[4] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH effectively terminates its signaling, thereby modulating a wide array of physiological processes including pain perception, mood, and memory.

FAAH is predominantly found in the brain and liver but is also expressed in various other tissues. Its localization at the postsynaptic membrane allows for the rapid degradation of anandamide following its release and action at presynaptic cannabinoid receptors. Given its central role in regulating the endocannabinoid system, inhibition of FAAH has emerged as a promising therapeutic strategy. By blocking FAAH activity, endogenous anandamide levels are elevated, leading to enhanced cannabinoid receptor signaling in a more physiologically controlled manner than direct receptor agonists. This has led to the development of numerous FAAH inhibitors for the potential treatment of pain, anxiety, and neurodegenerative diseases.

Oleyl Palmitamide: A Bioactive Fatty Acid Amide

Oleyl palmitamide, also known as N-oleyl-palmitamide, is a fatty acid amide composed of an oleic acid acyl chain linked to a palmitic acid amide head group. Fatty acid amides are a diverse class of lipid signaling molecules with various biological activities. While the specific interaction of oleyl palmitamide with FAAH is not extensively characterized in the scientific literature, its structural similarity to known FAAH substrates and inhibitors suggests a potential for interaction. FAAH is known to hydrolyze a range of fatty acid amides, with a preference for those containing arachidonoyl or oleoyl chains.[2][5] The presence of the oleyl group in oleyl palmitamide makes it a candidate for interaction with the FAAH active site.

Quantitative Data on FAAH Inhibition

| Compound | Type of Inhibition | IC50 | Ki | Reference |

| URB597 | Irreversible | 4.6 nM | - | [6] |

| PF-3845 | Irreversible | - | 230 nM | [6] |

| PF-04457845 | Covalent | 7.2 nM (human) | - | [6] |

| JNJ-42165279 | Reversible | 70 nM (human) | - | [6] |

| OL-135 | Reversible | - | 4.7 nM | [2] |

This table presents data for well-established FAAH inhibitors to serve as a benchmark for comparison when evaluating new compounds like oleyl palmitamide.

Experimental Protocols

To determine the interaction between oleyl palmitamide and FAAH, a series of standardized biochemical assays can be employed. The following protocols provide detailed methodologies for assessing FAAH activity and inhibition.

FAAH Activity Assay (Fluorometric)

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or a similar fluorogenic substrate.

-

Test compound (Oleyl Palmitamide) dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control Inhibitor (e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer.

-

Prepare serial dilutions of the test compound (oleyl palmitamide) and the positive control inhibitor in the assay buffer.

-

To each well of the 96-well plate, add the following in order:

-

FAAH Assay Buffer

-

Test compound or vehicle control (DMSO)

-

FAAH enzyme solution

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[7] Kinetic readings can be taken over a period of 10-60 minutes at 37°C.[7]

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Determination of Inhibition Constant (Ki)

To further characterize the inhibition, the inhibition constant (Ki) can be determined by measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods such as the Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.

Cell-Based FAAH Activity Assay

To assess the effect of oleyl palmitamide on FAAH activity in a cellular context, a cell-based assay can be performed.

Materials:

-

Cell line expressing FAAH (e.g., HEK293 cells overexpressing FAAH, or a cell line with high endogenous FAAH levels)

-

Cell culture medium

-

Test compound (Oleyl Palmitamide)

-

FAAH substrate (as above)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Culture the cells in appropriate multi-well plates until they reach the desired confluency.

-

Treat the cells with various concentrations of oleyl palmitamide or vehicle control for a specified period.

-

Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Determine the protein concentration of each cell lysate.

-

Perform the FAAH activity assay as described in section 4.1 using the cell lysates as the source of the enzyme.

-

Normalize the FAAH activity to the protein concentration of each sample.

Signaling Pathways and Logical Relationships

FAAH is a key node in the endocannabinoid signaling pathway. Its primary function is to control the duration and magnitude of anandamide's effects on cannabinoid receptors.

FAAH-Mediated Endocannabinoid Signaling

The following diagram illustrates the canonical signaling pathway involving FAAH.

Caption: FAAH signaling pathway in the endocannabinoid system.

Experimental Workflow for Characterizing Oleyl Palmitamide

The following workflow outlines the logical steps to characterize the interaction of oleyl palmitamide with FAAH.

Caption: Workflow for characterizing oleyl palmitamide's interaction with FAAH.

Conclusion and Future Directions

Fatty Acid Amide Hydrolase remains a compelling target for drug discovery due to its integral role in regulating endocannabinoid signaling. While the direct interaction of oleyl palmitamide with FAAH requires further empirical investigation, its chemical structure suggests it is a plausible candidate for modulation of FAAH activity. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the nature and potency of this interaction. Future studies should focus on performing these assays to generate the quantitative data necessary to fully characterize the pharmacological profile of oleyl palmitamide. Understanding how this and other endogenous fatty acid amides interact with FAAH will not only advance our knowledge of the endocannabinoid system but may also unveil new therapeutic avenues for a variety of disorders.

References

- 1. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 4. Endocannabinoids [flipper.diff.org]

- 5. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. abcam.cn [abcam.cn]

Application Notes & Protocols: Synthesis of Oleyl Palmitamide from Oleylamine and Palmitic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of oleyl palmitamide, a secondary fatty acid amide, from oleylamine and palmitic acid. The information is intended for use by researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

Oleyl palmitamide is a long-chain secondary fatty acid amide with potential applications in various fields, including as a lubricant, slip agent, and in the formulation of cosmetics. In the context of drug development, long-chain fatty acid amides are of interest due to their structural similarity to endogenous signaling molecules, such as palmitoylethanolamide (PEA), which exhibits neuroprotective, anti-inflammatory, and analgesic properties. The synthesis of oleyl palmitamide via direct amidation of oleylamine and palmitic acid offers a straightforward and potentially scalable route to this compound.

Chemical Reaction

The synthesis involves the condensation reaction between oleylamine and palmitic acid to form an amide bond, with the elimination of a water molecule.

Caption: Reaction scheme for the synthesis of oleyl palmitamide.

Experimental Protocols

The following protocol is based on the direct amidation method, which is a common and efficient way to synthesize amides from carboxylic acids and amines.

Materials and Equipment

-

Reactants:

-

Palmitic Acid (C₁₆H₃₂O₂)

-

Oleylamine (C₁₈H₃₇N)

-

-

Catalyst (Optional but Recommended):

-

Activated Alumina (Al₂O₃) or a suitable Lewis acid catalyst. A specialized catalyst comprising trisodium phosphate, metatitanic acid, and chromatographic silica gel has also been reported.

-

-

Solvent (Optional, for purification):

-

Ethanol or Acetone

-

-

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Thermometer or thermocouple

-

Condenser (if performing under reflux) or Dean-Stark apparatus for water removal

-

Vacuum pump

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

-

Synthesis Procedure

The following procedure is adapted from established methods for direct amidation.

Caption: Workflow for the synthesis of oleyl palmitamide.

Step-by-Step Protocol:

-

Charging the Reactor: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add oleylamine and palmitic acid. A typical molar ratio is 1:0.9 to 1:1 (oleylamine:palmitic acid).

-

Initial Heating and Degassing: Begin stirring the mixture and apply a vacuum to the system. Gradually heat the mixture to 110-130°C to remove any residual moisture and dissolved gases.

-

Catalyst Addition and Reaction: Once the initial heating phase is complete, release the vacuum and add the catalyst (e.g., activated alumina, 0.5-1.5% by weight of the reactants). Re-establish the vacuum and increase the temperature to the reaction range of 170-210°C.

-

Reaction Monitoring: Maintain the reaction at this temperature for 4-8 hours. The progress of the reaction can be monitored by observing the amount of water collected in a Dean-Stark trap or by thin-layer chromatography (TLC).

-

Cooling and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool down. The crude oleyl palmitamide should solidify upon cooling.

-

Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone to remove any unreacted starting materials and catalyst residues.

-

Drying: Dry the purified product under a vacuum to remove any remaining solvent.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of oleyl palmitamide.

Reaction Parameters

| Parameter | Value | Notes |

| Reactant Molar Ratio | 1:0.9 to 1:1 (Oleylamine:Palmitic Acid) | A slight excess of the amine can help to drive the reaction to completion. |

| Reaction Temperature | 170 - 210 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions or degradation. |

| Reaction Time | 4 - 8 hours | The optimal time depends on the reaction scale, temperature, and catalyst efficiency. |

| Catalyst Loading | 0.5 - 1.5 wt% | The amount of catalyst should be optimized for each specific type. |

| Pressure | Vacuum | Applying a vacuum helps to remove the water byproduct, which drives the equilibrium towards the formation of the amide. |

| Expected Yield | > 95% | High yields are achievable with optimized conditions and efficient water removal. |

Physicochemical and Spectroscopic Data

| Property | Value | Method of Determination/Notes |

| Molecular Formula | C₃₄H₆₇NO | Calculated from the structures of the reactants. |

| Molecular Weight | 505.9 g/mol | Calculated from the molecular formula. |

| Appearance | Waxy solid | Expected physical state at room temperature. |

| FTIR (cm⁻¹) - Amide I | ~1640 cm⁻¹ | Characteristic C=O stretching vibration of a secondary amide. |

| FTIR (cm⁻¹) - Amide II | ~1540 cm⁻¹ | N-H bending and C-N stretching vibrations. |

| FTIR (cm⁻¹) - N-H Stretch | ~3300 cm⁻¹ | N-H stretching vibration of the amide group. |

| ¹H NMR (predicted) | δ ~5.3 (m, 2H, -CH=CH-), δ ~3.2 (q, 2H, -CH₂-NH-), δ ~2.2 (t, 2H, -CH₂-CO-), δ ~1.2-1.6 (m, aliphatic CH₂), δ ~0.9 (t, 6H, terminal CH₃) | Predicted chemical shifts. Actual values may vary depending on the solvent and instrument. |

| ¹³C NMR (predicted) | δ ~173 (C=O), δ ~130 (-CH=CH-), δ ~40 (-CH₂-NH-), δ ~37 (-CH₂-CO-), δ ~22-32 (aliphatic CH₂), δ ~14 (terminal CH₃) | Predicted chemical shifts. |

| Mass Spectrometry (m/z) | [M+H]⁺ ≈ 506.5 | Expected mass-to-charge ratio for the protonated molecule in mass spectrometry. |

Applications in Drug Development

While oleyl palmitamide itself is not an established drug, its structural class, the N-acyl amides, is of significant interest in pharmacology and drug development.

Signaling Pathways and Potential Targets

Fatty acid amides can modulate various biological pathways. The diagram below illustrates a generalized signaling pathway that could be influenced by N-acyl amides.

Caption: Generalized signaling pathway for N-acyl amides.

Potential Mechanisms of Action:

-

Endocannabinoid System Modulation: Some fatty acid amides interact with the endocannabinoid system, either by acting as ligands for cannabinoid receptors or by inhibiting the enzymes that degrade endocannabinoids (e.g., FAAH).

-

PPAR Agonism: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid metabolism and inflammation. Certain fatty acid derivatives are known to be PPAR agonists.

-

Ion Channel Modulation: Fatty acid amides can directly interact with and modulate the activity of various ion channels, which can influence neuronal excitability and pain signaling.

Rationale for Use in Drug Development

-

Bioisosterism: The amide bond in oleyl palmitamide can be considered a bioisostere for other functional groups in known drugs, potentially offering improved metabolic stability or pharmacokinetic properties.

-

Drug Delivery: The lipophilic nature of oleyl palmitamide makes it a candidate for use in drug delivery systems, such as in the formation of lipid nanoparticles or as a component of controlled-release formulations for hydrophobic drugs. Fatty acid-based polyamides have been explored for creating nanoparticles for drug delivery.[1]

-

Scaffold for Drug Discovery: The oleyl palmitamide structure can serve as a starting point or scaffold for the synthesis of new chemical entities with potential therapeutic activities.

Disclaimer: This document is intended for informational and research purposes only. All laboratory work should be conducted in accordance with appropriate safety guidelines and regulations. The provided protocols may require optimization depending on the specific laboratory conditions and desired scale.

References

Application Notes and Protocols for the Enzymatic Synthesis of Oleyl Palmitamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of oleyl palmitamide, a secondary fatty acid amide with potential applications in various industrial and biomedical fields. While specific literature on the enzymatic synthesis of oleyl palmitamide is limited, this guide leverages established methodologies for the synthesis of analogous fatty acid amides. The protocols focus on the use of immobilized lipases, particularly Novozym 435, known for its broad substrate specificity and stability in organic solvents. This document offers a comprehensive resource for researchers seeking to produce and characterize oleyl palmitamide through biocatalytic methods, including detailed reaction conditions, purification procedures, and analytical techniques. Additionally, a putative signaling pathway for oleyl palmitamide is discussed based on the known biological activities of structurally related lipid amides.

Introduction

Fatty acid amides are a class of lipid molecules with diverse biological activities and industrial applications. Oleyl palmitamide is a secondary fatty acid amide formed from the condensation of oleylamine and palmitic acid. While chemical synthesis methods exist, enzymatic synthesis offers several advantages, including milder reaction conditions, higher specificity, reduced by-product formation, and a more environmentally friendly process. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze the amidation reaction between a fatty acid and an amine in non-aqueous environments. This document outlines a generalized protocol for the lipase-catalyzed synthesis of oleyl palmitamide, providing a foundation for further optimization and exploration of its properties.

Enzymatic Synthesis of Oleyl Palmitamide: A Generalized Approach

The following sections detail the materials, equipment, and a step-by-step protocol for the enzymatic synthesis of oleyl palmitamide. This protocol is based on successful enzymatic syntheses of similar long-chain fatty acid amides.

Materials and Equipment

Materials:

-

Palmitic Acid (≥95% purity)

-

Oleylamine (≥98% purity)

-

Immobilized Lipase (e.g., Novozym 435, immobilized Candida antarctica lipase B)[1][2][3][4]

-

Organic Solvent (e.g., n-hexane, toluene, or tert-butanol, analytical grade)

-

Molecular Sieves (3Å or 4Å, activated)

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography, 60-120 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing solvents for TLC (e.g., hexane:ethyl acetate mixtures)

-

Potassium Permanganate (KMnO₄) stain or iodine chamber for TLC visualization

Equipment:

-

Round-bottom flask or screw-capped reaction vessel

-

Magnetic stirrer with heating plate or shaking incubator

-

Condenser (if refluxing)

-

Rotary evaporator

-

Separatory funnel

-

Glass column for chromatography

-

Standard laboratory glassware

-

Analytical balance

-

FTIR Spectrometer

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

High-Performance Liquid Chromatograph (HPLC)

Experimental Workflow Diagram

Caption: Workflow for the enzymatic synthesis of oleyl palmitamide.

Detailed Experimental Protocol

-

Reaction Setup:

-

In a clean, dry round-bottom flask or screw-capped vial, dissolve palmitic acid (1 mmol) and oleylamine (1-1.5 mmol) in a suitable organic solvent (e.g., 10-20 mL of n-hexane). A slight excess of the amine can help drive the reaction to completion.

-

Add the immobilized lipase, Novozym 435 (typically 5-10% by weight of the total substrates).

-

Add activated molecular sieves (approximately 1 g per 10 mL of solvent) to remove the water produced during the amidation reaction, which helps to shift the equilibrium towards product formation.

-

-

Reaction:

-

Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer with a heating mantle.

-

Incubate the reaction mixture at a controlled temperature, typically between 40°C and 60°C, with constant agitation (e.g., 150-200 rpm).

-

The reaction time can vary from 24 to 72 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting materials.

-

-

Product Isolation and Work-up:

-

After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

Remove the immobilized enzyme and molecular sieves by vacuum filtration. The enzyme can be washed with fresh solvent and potentially reused.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted palmitic acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude oleyl palmitamide.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

-

Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield pure oleyl palmitamide.

-

Data Presentation: Quantitative Analysis of Analogous Reactions

Table 1: Reaction Conditions and Yields for the Enzymatic Synthesis of Various Fatty Acid Amides.

| Product | Enzyme | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Oleoyl diethanolamide | Novozym 435 | Oleic acid, Diethanolamine | Acetonitrile | 50 | 24 | 12.1 | N/A |

| Lauroyl diethanolamide | Novozym 435 | Lauric acid, Diethanolamine | Acetonitrile | 50 | 24 | 49.5 | N/A |

| Hexanoyl diethanolamide | Novozym 435 | Hexanoic acid, Diethanolamine | Acetonitrile | 50 | 24 | 76.5 | N/A |

| N-decyl-phenylalaninol | Novozym 435 | Phenylalaninol, Capric acid | Solvent-free | 60 | 24 | ~89 | [4] |

Characterization Methods

The synthesized oleyl palmitamide should be characterized using various analytical techniques to confirm its identity and purity.

Table 2: Analytical Methods for the Characterization of Oleyl Palmitamide.

| Technique | Purpose | Expected Results |

| TLC | Monitor reaction progress and purity | A single spot with an Rf value distinct from the starting materials. |

| FTIR | Functional group analysis | Presence of characteristic amide bands (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640 cm⁻¹, and N-H bend around 1550 cm⁻¹). Disappearance of the carboxylic acid O-H stretch from palmitic acid. |

| GC-MS | Confirm molecular weight and structure | A peak corresponding to the molecular weight of oleyl palmitamide and characteristic fragmentation patterns.[5] |